molecular formula C17H20N4O B14561043 N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide CAS No. 61666-83-9

N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide

Cat. No.: B14561043
CAS No.: 61666-83-9
M. Wt: 296.37 g/mol
InChI Key: ZCQWJVJJFSUHSB-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with pyridine groups and an amide functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions.

    Introduction of pyridine groups: Pyridine groups can be introduced via nucleophilic substitution reactions.

    Formation of the amide bond: This step often involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the molecule.

Scientific Research Applications

N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide could have several scientific research applications:

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)-2-aminocyclohexane-1-carboxamide
  • N-(Pyridin-3-yl)-2-[(pyridin-3-yl)amino]cyclohexane-1-carboxamide
  • N-(Pyridin-4-yl)-2-[(pyridin-4-yl)amino]cyclohexane-1-carboxamide

Uniqueness

N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide is unique due to the specific positioning of the pyridine groups and the cyclohexane ring, which can influence its chemical reactivity and biological activity. Its unique structure might confer specific binding properties or reactivity that distinguishes it from similar compounds.

Properties

CAS No.

61666-83-9

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-pyridin-2-yl-2-(pyridin-2-ylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H20N4O/c22-17(21-16-10-4-6-12-19-16)13-7-1-2-8-14(13)20-15-9-3-5-11-18-15/h3-6,9-14H,1-2,7-8H2,(H,18,20)(H,19,21,22)

InChI Key

ZCQWJVJJFSUHSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=N2)NC3=CC=CC=N3

Origin of Product

United States

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